1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol
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Overview
Description
4-Hydroxy-imidacloprid (unlabeled) is a metabolite of imidacloprid, a widely used neonicotinoid insecticide. Imidacloprid is known for its effectiveness in controlling a variety of insect pests in agriculture. The compound 4-Hydroxy-imidacloprid is formed through the hydroxylation of imidacloprid and plays a significant role in the degradation pathway of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-imidacloprid typically involves the hydroxylation of imidacloprid. This can be achieved through microbial degradation or chemical oxidation. Microbial degradation often employs bacteria such as Bacillus spp., which can hydroxylate imidacloprid at specific positions under controlled conditions of temperature and pH .
Industrial Production Methods: Industrial production of 4-Hydroxy-imidacloprid may involve large-scale microbial fermentation processes or chemical synthesis using oxidizing agents. The choice of method depends on the desired purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-imidacloprid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert it back to imidacloprid or other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal catalysts such as palladium or platinum for hydrogenation reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of imidacloprid, which can have different biological activities and environmental behaviors .
Scientific Research Applications
4-Hydroxy-imidacloprid has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying the degradation pathways of imidacloprid.
Biology: Investigated for its effects on non-target organisms and its role in the environmental fate of imidacloprid.
Medicine: Studied for its potential toxicological effects and interactions with biological systems.
Mechanism of Action
4-Hydroxy-imidacloprid exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This interaction disrupts normal neural transmission, leading to paralysis and death of the insect. The hydroxylation of imidacloprid enhances its binding affinity to nAChRs, making it a potent insecticide .
Comparison with Similar Compounds
Imidacloprid: The parent compound, widely used as an insecticide.
5-Hydroxy-imidacloprid: Another hydroxylated metabolite with similar properties.
Desnitro-imidacloprid: A metabolite formed through the removal of the nitro group.
Uniqueness: 4-Hydroxy-imidacloprid is unique due to its specific hydroxylation pattern, which influences its environmental persistence and biological activity. Compared to other metabolites, it has a distinct role in the degradation pathway and can serve as an indicator of imidacloprid’s environmental impact .
Properties
CAS No. |
155802-62-3 |
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Molecular Formula |
C9H10ClN5O3 |
Molecular Weight |
271.66 g/mol |
IUPAC Name |
N-[1-[(6-chloropyridin-3-yl)methyl]-4-hydroxy-4,5-dihydroimidazol-2-yl]nitramide |
InChI |
InChI=1S/C9H10ClN5O3/c10-7-2-1-6(3-11-7)4-14-5-8(16)12-9(14)13-15(17)18/h1-3,8,16H,4-5H2,(H,12,13) |
InChI Key |
GHQDUVQQCMHDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(N1CC2=CN=C(C=C2)Cl)N[N+](=O)[O-])O |
Origin of Product |
United States |
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